molecular formula C13H10O3S B020526 2-(3-Acetoxybenzoyl) thiophene CAS No. 106882-29-5

2-(3-Acetoxybenzoyl) thiophene

Cat. No. B020526
CAS RN: 106882-29-5
M. Wt: 246.28 g/mol
InChI Key: HQARSRZFEFLFQW-UHFFFAOYSA-N
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Description

“2-(3-Acetoxybenzoyl) thiophene” is a chemical compound with the CAS Number: 106882-29-5 and a molecular weight of 246.29 . Its IUPAC name is 3-(2-thienylcarbonyl)phenyl acetate .


Molecular Structure Analysis

The linear formula of “2-(3-Acetoxybenzoyl) thiophene” is C13H10O3S . The InChI key is HQARSRZFEFLFQW-UHFFFAOYSA-N .

Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, including “2-(3-Acetoxybenzoyl) thiophene”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Medicinal Chemistry

These compounds are essential in medicinal chemistry. They are used to develop advanced compounds with a variety of biological effects .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can protect metals and other materials from degradation caused by exposure to the environment .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in a variety of applications, including display screens for televisions, computer monitors, and handheld devices like smartphones .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Photosensitizers in Dye-Sensitized Solar Cells (DSSCs)

Thiophene derivatives can also be used as photosensitizers in dye-sensitized solar cells (DSSCs) . These solar cells are a type of photovoltaic cell that convert sunlight into electricity .

properties

IUPAC Name

[3-(thiophene-2-carbonyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c1-9(14)16-11-5-2-4-10(8-11)13(15)12-6-3-7-17-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQARSRZFEFLFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642183
Record name 3-(Thiophene-2-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Acetoxybenzoyl) thiophene

CAS RN

106882-29-5
Record name 3-(Thiophene-2-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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